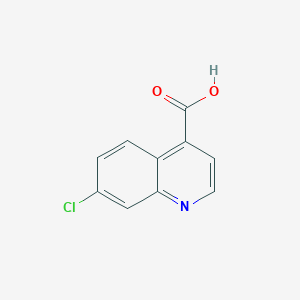

7-Chloroquinoline-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

7-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYVRYRRTQYTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346167 | |

| Record name | 7-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13337-66-1 | |

| Record name | 7-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 7-Chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical characteristics, synthesis, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a solid, white to off-white compound. Its core structure consists of a quinoline ring system chlorinated at the 7-position and featuring a carboxylic acid group at the 4-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1][2] |

| Appearance | White to off-white solid | [2][3] |

| CAS Number | 13337-66-1 | [1][4] |

| Predicted pKa | 0.75 ± 0.10 | [3] |

| Storage Temperature | Room temperature | [1][3] |

Synthesis and Reactivity

The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, including the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[5] For instance, 7-chloro-2-phenyl-quinoline-4-carboxylic acid can be synthesized from 3-chloroaniline, benzaldehyde, and pyruvic acid.

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The carboxylic acid group can undergo esterification, and the quinoline ring can be further functionalized.[6] Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8]

Biological Significance and Applications

The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[1][7] Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Antimalarial Activity: It is a key intermediate in the synthesis of antimalarial drugs that are thought to inhibit hemozoin formation in malaria parasites.[1]

-

Anticancer Properties: Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][9][10] Some have shown potent cytotoxic effects, inducing apoptosis and DNA/RNA damage in cancer cells.[6]

-

Anti-inflammatory and Antimicrobial Properties: The core structure is also explored for designing new bioactive molecules with potential anti-inflammatory and antimicrobial activities.[1]

-

Neuroprotective Potential: Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising target for the development of neuroprotective therapeutics for Parkinson's disease.[11]

-

Antiviral Research: A derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, has been investigated as a potential inhibitor of the SARS-CoV-2 main protease.[12]

Spectroscopic Data

The spectroscopic characteristics of this compound are consistent with its chemical structure, containing both a quinoline ring and a carboxylic acid functional group.

| Spectroscopy | Characteristic Features |

| Infrared (IR) | A very broad O–H stretching absorption from 2500 to 3300 cm⁻¹. A C=O stretching absorption between 1710 and 1760 cm⁻¹.[13][14] |

| ¹H NMR | The acidic proton of the carboxyl group typically appears as a broad singlet near 12 δ.[14][15] Aromatic protons on the quinoline ring will appear in the downfield region. |

| ¹³C NMR | The carboxyl carbon atom absorbs in the range of 165 to 185 δ.[14][15] Carbons of the quinoline ring will also be present. |

| Mass Spectrometry | Characteristic fragmentation patterns include the loss of the hydroxyl group (17 amu) and the subsequent loss of carbon monoxide (28 amu) from the carboxylic acid moiety.[15] |

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [16]

This synthesis is a two-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

-

Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product is used directly in the next step.

Step B: Cyclization and Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

Heat 1 liter of Dowtherm A to vigorous boiling in a 5-liter round-bottomed flask equipped with an air condenser.

-

Pour the product from Step A into the boiling Dowtherm A through the condenser and continue heating for 1 hour. A significant portion of the cyclized product will crystallize.

-

Cool the mixture, filter the solid, and wash it with two 400-ml portions of Skellysolve B to remove impurities.

-

Air-dry the filter cake.

-

Mix the dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.

-

The dried acid should weigh between 190–220 g (85–98% yield) and melts at approximately 266°C with effervescence.[16]

Visualized Workflow: Synthesis and Derivatization

The following diagram illustrates a generalized synthetic pathway for producing 7-chloroquinoline derivatives, highlighting the role of key intermediates.

Caption: Synthetic pathway from precursors to this compound and its bioactive derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound CAS#: 13337-66-1 [chemicalbook.com]

- 4. This compound | 13337-66-1 [chemicalbook.com]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid (CAS: 13337-66-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carboxylic acid, a heterocyclic building block, is a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its quinoline scaffold is a common feature in numerous therapeutic agents, most notably the 4-aminoquinoline antimalarials such as chloroquine. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of this compound. Detailed experimental protocols and visual diagrams of relevant biological pathways and synthetic routes are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with a high melting point, indicative of its crystalline nature. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13337-66-1 | |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Melting Point | 281-282 °C | |

| Boiling Point (Predicted) | 382.1 ± 22.0 °C | |

| Density (Predicted) | 1.469 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents |

Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction, a versatile method for constructing the quinoline ring system. This process involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization, saponification, and decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (A Key Precursor)

This protocol, adapted from a procedure for a closely related precursor, outlines the fundamental steps that can be modified for the synthesis of this compound. The key difference would be the starting aniline.

Materials:

-

3-Chloroaniline

-

Ethyl ethoxymethylenemalonate

-

Dowtherm A (or another high-boiling solvent)

-

Sodium hydroxide (10% aqueous solution)

-

Concentrated hydrochloric acid

-

Paraffin oil

Procedure:

-

Condensation: A mixture of 3-chloroaniline and ethyl ethoxymethylenemalonate is heated to form the corresponding anilinomethylenemalonate.

-

Cyclization: The anilinomethylenemalonate is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce cyclization, yielding the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Saponification: The resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide to yield the sodium salt of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then heated in a high-boiling solvent like paraffin oil to induce decarboxylation, affording 7-chloro-4-hydroxyquinoline.[2]

To obtain this compound, the final decarboxylation step would be omitted and the initial cyclization product would be the target molecule.

Spectral Data Analysis

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the expected spectral data.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a deshielded carboxylic acid proton signal. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid, aromatic carbons of the quinoline ring. |

| IR Spectroscopy | Broad O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C and C=N stretching of the quinoline ring, and a C-Cl stretch. |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern showing loss of CO₂ and other characteristic fragments. |

Infrared (IR) Spectroscopy

The IR spectrum of a closely related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, has been studied, providing insights into the expected vibrational modes.[3] Key expected absorptions for this compound include:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.

-

C=C and C=N stretches: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. The 7-chloroquinoline moiety is a well-established pharmacophore, particularly in the field of antimalarial drug discovery.

Antimalarial Activity

The most prominent application of 7-chloroquinoline derivatives is in the treatment of malaria. Chloroquine, a 4-aminoquinoline, is a classic example. The mechanism of action of these compounds is believed to involve the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[4]

Anticancer Activity

Derivatives of 7-chloroquinoline have also been investigated for their potential as anticancer agents. Some of these compounds have been shown to act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]

Application in Drug Synthesis

This compound is a versatile starting material for the synthesis of more complex molecules. For instance, it can be a precursor to 4,7-dichloroquinoline, a key intermediate in the synthesis of chloroquine.[6]

Experimental Workflow: Synthesis of Chloroquine from a 7-Chloroquinoline Precursor

This workflow illustrates the synthetic steps to produce chloroquine, highlighting the importance of the 7-chloroquinoline core.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of antimalarial and potential anticancer agents underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and biological applications, offering valuable information for researchers working with this versatile chemical scaffold. Further exploration of its derivatives holds promise for the discovery of novel therapeutic agents.

References

- 1. iipseries.org [iipseries.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. This compound [myskinrecipes.com]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities. Special emphasis is placed on its role as a key scaffold in the development of therapeutic agents, particularly in the context of its mechanism of action involving DNA gyrase and its modulation of the NR4A2 signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound with the CAS Number 13337-66-1 is This compound . It is crucial to distinguish this compound from its isomer, 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS Number 86-47-5).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | - |

| Molecular Weight | 207.61 g/mol | - |

| CAS Number | 13337-66-1 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 281-282 °C | [2] |

| Boiling Point (Predicted) | 382.1 ± 22.0 °C | [2] |

| pKa (Predicted) | 0.75 ± 0.10 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol.[3] |

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Doebner-von Miller reaction, the Combes synthesis, and the Pfitzinger reaction. The Doebner reaction, in particular, is well-suited for the synthesis of quinoline-4-carboxylic acids.

General Synthetic Approach: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] For the synthesis of this compound, 3-chloroaniline would be the appropriate starting aniline.

Reaction Scheme:

A proposed workflow for this synthesis is outlined below.

Caption: Proposed workflow for the synthesis of this compound via the Doebner reaction.

Detailed Experimental Protocol (Adapted from Pfitzinger Reaction)

Materials:

-

6-Chloroisatin

-

A suitable carbonyl compound (e.g., a ketone or aldehyde)

-

Potassium hydroxide (or other strong base)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

A mixture of 6-chloroisatin and the carbonyl compound is dissolved in ethanol in a round-bottom flask.

-

A solution of potassium hydroxide in water is added to the mixture.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and filtered to remove any insoluble impurities.

-

The filtrate is acidified with hydrochloric acid until precipitation of the product is complete.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[8] The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Biological Activity and Mechanism of Action

The 7-chloroquinoline scaffold is a key pharmacophore in many biologically active compounds, most notably the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[10][11]

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids are a well-established class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to re-ligate it. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by quinolone carboxylic acids.

Modulation of the NR4A2 (Nurr1) Signaling Pathway

Recent studies have highlighted the role of 4-amino-7-chloroquinoline derivatives as modulators of the Nuclear Receptor 4A2 (NR4A2), also known as Nurr1. NR4A2 is a transcription factor that plays a critical role in the development and maintenance of dopaminergic neurons. Dysregulation of the NR4A2 signaling pathway has been implicated in neurodegenerative disorders such as Parkinson's disease. Certain 7-chloroquinoline derivatives have been shown to act as agonists of NR4A2, promoting its transcriptional activity and exhibiting neuroprotective effects in preclinical models. This suggests a potential therapeutic application for compounds like this compound in the treatment of neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemdata.nist.gov [chemdata.nist.gov]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 7-Chloroquinoline-4-carboxylic acid

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably antimalarial drugs.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 13337-66-1 | [1] |

| MDL Number | MFCD00034451 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

| SMILES Code | O=C(C1=CC=NC2=CC=C(Cl)C=C12)O | [1] |

Note: A related but distinct compound, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 86-47-5), has a molecular weight of 223.61 g/mol and the formula C₁₀H₆ClNO₃. It is important to distinguish between these two structures in experimental design.

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acid derivatives often follows established methodologies such as the Doebner-von Miller reaction or related cyclization strategies. Below is a representative protocol for the synthesis of a structurally similar compound, 7-chloro-2-phenyl-quinoline-4-carboxylic acid, which illustrates the general principles involved.

Synthesis of 7-chloro-2-phenyl-quinoline-4-carboxylic acid

This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

-

Reactants:

-

3-Chloroaniline

-

Benzaldehyde

-

Pyruvic acid[2]

-

-

Procedure (General Doebner-von Miller Reaction Principle):

-

A mixture of 3-chloroaniline and benzaldehyde is prepared, often in an alcoholic solvent.

-

Pyruvic acid is added to the mixture.

-

The reaction is typically heated under reflux for several hours to facilitate the cyclization and formation of the quinoline ring system.

-

Upon cooling, the product precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried. Recrystallization can be performed to achieve higher purity.

-

The logical workflow for this synthesis is visualized below.

Caption: General synthesis pathway for a quinoline-4-carboxylic acid derivative.

Biological and Pharmaceutical Relevance

7-Chloroquinoline derivatives are foundational scaffolds in drug discovery. The 7-chloro substituent is a key feature in several widely used antimalarial drugs.

Role as a Chloroquine Intermediate

This compound and its close analogs are vital precursors in the industrial synthesis of chloroquine and hydroxychloroquine. The general synthetic pathway involves the conversion of a 7-chloro-4-hydroxyquinoline derivative to the highly reactive 4,7-dichloroquinoline intermediate. This intermediate is then subjected to nucleophilic substitution with an appropriate amine side chain to yield the final drug substance.

The workflow from a related precursor to the critical 4,7-dichloroquinoline intermediate is outlined below.

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoline-4-carboxylic acids, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][3]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for nucleotide supply. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[4][6]

Other Anticancer Mechanisms

Beyond DHODH inhibition, certain quinoline-4-carboxylic acid derivatives have been shown to inhibit other key enzymes implicated in cancer, such as:

-

Sirtuin 3 (SIRT3): Some derivatives act as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest and cell differentiation in leukemic cell lines.[6][7]

-

Histone Deacetylases (HDACs): Certain derivatives exhibit inhibitory activity against HDACs, particularly HDAC3, leading to the induction of apoptosis and G2/M cell cycle arrest.[8][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Target | Cell Line | Activity (IC50/EC50) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [3] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | DHODH | A375 (Melanoma) | IC50 = 5.0 µM | [5] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | DHODH | A375 (Melanoma) | IC50 = 6.8 µM | [5] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | Potent inhibitory activity | [6][7] |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | [8][9] |

Antibacterial Activity

Quinolone-4-carboxylic acids, a closely related class, are well-established antibacterial agents. The broader family of quinoline-4-carboxylic acids also exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[2][10]

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloroquinoline-4-carboxylic acid literature review

An In-depth Technical Guide on 7-Chloroquinoline-4-carboxylic Acid and Its Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2][3] Among its many variations, the 7-chloroquinoline nucleus is of particular interest, serving as a crucial intermediate in the synthesis of established drugs like the antimalarial chloroquine.[2][4] this compound and its derivatives have emerged as a focal point of research, demonstrating significant potential in drug development. These compounds leverage the rigid, planar structure of the quinoline ring, which can be readily modified to create diverse molecular libraries.[5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of the 7-Chloroquinoline Scaffold

The synthesis of 7-chloroquinoline derivatives often begins with precursors like 4,7-dichloroquinoline or involves building the quinoline ring system through cyclization reactions. A common industrial method to produce 4,7-dichloroquinoline, a key intermediate, starts from 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester.[6] The process involves hydrolysis, decarboxylation, and subsequent chlorination.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline

A representative industrial preparation method involves a multi-step process starting from 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester.[6]

-

Hydrolysis: The starting ester is hydrolyzed using a 10% sodium hydroxide solution, followed by acidification with 10% hydrochloric acid to a pH of 3-4. This precipitates the intermediate, 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid.[6]

-

Decarboxylation: The resulting carboxylic acid is heated in a high-boiling point solvent such as paraffin oil to 230-250°C for approximately 30-50 minutes.[6][7] This step removes the carboxylic acid group at the 3-position to yield 7-chloroquinolin-4-ol (also known as 4-hydroxyl-7-chloroquinoline). The product is then cooled, filtered, and washed to achieve a high yield (98-100%).[6][7]

-

Chlorination: The 7-chloroquinolin-4-ol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) in a solvent such as toluene. The mixture is heated to reflux for several hours. After cooling, the product, 4,7-dichloroquinoline, is obtained.[6]

This precursor, 4,7-dichloroquinoline, is a versatile starting material for a wide range of derivatives, typically through nucleophilic substitution at the C4 position.[5][8]

Caption: A simplified workflow for the industrial synthesis of 4,7-dichloroquinoline.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are detailed below.

Anticancer Activity

The 7-chloroquinoline scaffold is a component of several approved anti-cancer kinase inhibitors, including Lenvatinib and Bosutinib.[9] Extensive research has focused on creating novel derivatives with potent antiproliferative effects.

-

Mechanism of Action: Many quinoline-based compounds function as kinase inhibitors against growth factor receptors like EGFR and Src kinase.[9] Another mechanism involves the inhibition of topoisomerases and interaction with DNA, leading to cell cycle arrest and apoptosis.[10]

-

Hybrid Molecules: Novel hybrids combining the 7-chloroquinoline moiety with other biologically active structures, such as benzimidazole, have been synthesized.[9] These compounds have been tested against a panel of cancer cell lines, including breast (MCF-7), colorectal (HCT-116, CaCo-2), leukemia (CCRF-CEM, HL-60), and cervical (HeLa) cancer lines.[1][9]

-

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the quinoline and associated rings significantly influence cytotoxic potential. For instance, Morita-Baylis-Hillman adducts of 7-chloroquinoline demonstrated that adducts with a nitro group in the ortho position of an attached benzaldehyde ring had expressive cytotoxic potential.[1] In another study, 7-chloroquinoline-benzimidazole hybrids without a substituent at the C-5 position of the benzimidazole ring showed an increase in selectivity.[9]

Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-chloroquinoline-benzimidazole hybrid (12d) | CCRF-CEM (Leukemia) | 2.0 ± 0.3 | [9] |

| 7-chloroquinoline-benzimidazole hybrid (8d) | Hut78 (T-cell lymphoma) | 4.8 ± 0.5 | [9] |

| MBHA/7-chloroquinoline hybrid (ortho-nitro) | MCF-7 (Breast) | 4.60 | [1] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | >80% growth reduction | [10] |

| Chalcone derivative (19) | LNCaP (Prostate) | 6.95 ± 1.62 µg/mL | [8] |

| Thioalkylquinoline derivative (78) | A549 (Lung) | 1.1 ± 0.2 |[5] |

IC50: The concentration of a drug that gives half-maximal response. MBHA: Morita-Baylis-Hillman adduct.

Antimicrobial Activity

Quinolone carboxylic acids are a major class of antibacterial agents.[11] Their mechanism of action is primarily the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12] This inhibition leads to breaks in the bacterial DNA and ultimately cell death.[12]

-

Spectrum of Activity: Newer generations of quinolones exhibit broad-spectrum activity against both Gram-negative and Gram-positive bacteria.[11][12] Derivatives of 7-chloroquinoline have been synthesized and evaluated for their antibacterial effects against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[13]

-

Structure-Activity Relationship (SAR): The introduction of different functional groups can modulate the antimicrobial potency. For example, novel quinoline-thiazole derivatives have shown significant activity; one compound was found to be eight times more effective than the standard drug chloramphenicol against methicillin-resistant S. aureus (MRSA).[14]

Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives prevents DNA supercoiling.

Table 2: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-Thiazole hybrid (4g) | MRSA (Clinical Isolate) | 3.91 | [14] |

| Quinoline-Thiazole hybrid (4m) | S. aureus (ATCC 6538) | 7.81 | [14] |

| Quinoline-Thiazole hybrid (4m) | E. coli (ATCC 35218) | 7.81 | [14] |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a4) | S. aureus | 64 |[13] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Antifungal and Antimalarial Activities

-

Antifungal Activity: The 7-chloroquinoline scaffold has also been explored for antifungal properties. A series of 7-chloro-4-arylhydrazonequinolines were evaluated against various oral fungi, including several Candida and Rhodutorula species.[15] Certain compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole.[15]

-

Antimalarial Activity: 7-chloroquinoline is the core of chloroquine, a historically significant antimalarial drug.[4] Its derivatives often act by inhibiting heme crystallization in the malaria parasite, a crucial detoxification pathway.[8] Numerous studies have focused on synthesizing 7-chloroquinoline derivatives, such as chalcones and thioacetamidoalquilates, which show potent inhibition of β-hematin (hemozoin) formation.[8]

Conclusion

This compound and its derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their significant potential as anticancer, antibacterial, antifungal, and antimalarial agents. The ease of chemical modification at the C4 position allows for the creation of large libraries of compounds, enabling detailed structure-activity relationship studies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, developing compounds with dual-target mechanisms to overcome drug resistance, and exploring novel hybrid structures to enhance therapeutic efficacy and selectivity. The continued investigation of this privileged chemical scaffold promises to yield next-generation therapeutic agents for a range of challenging diseases.

References

- 1. scielo.br [scielo.br]

- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 7. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of Quinoline Carboxylic Acids

This technical guide provides a comprehensive overview of the discovery and history of quinoline carboxylic acids, tracing their origins from early chemical synthesis to their pivotal role in the development of modern antibacterial agents.

The Genesis of Quinoline: From Coal Tar to Chemical Synthesis

The story of quinoline carboxylic acids begins with the discovery of their parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol" ("white oil" in Greek).[1][2] A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound by distilling the antimalarial alkaloid quinine with potassium hydroxide, which he called "Chinoilin" or "Chinolein".[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical.[1]

The structural determination of quinoline, a fusion of a benzene ring and a pyridine ring, was a significant breakthrough, paving the way for laboratory synthesis.[2] This advancement was crucial, as it liberated chemists from the reliance on coal tar isolation.[2] Several foundational synthetic methods were developed during this period, establishing the chemical groundwork for future modifications, including the creation of quinoline carboxylic acids.

Key early syntheses of the quinoline core include:

-

Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

-

Combes Quinoline Synthesis (1888): The condensation of anilines with β-diketones.[1][3]

-

Doebner-von Miller Reaction: Utilizes anilines and α,β-unsaturated carbonyl compounds.[1]

-

Friedländer Synthesis (1882): The reaction of a 2-aminobenzaldehyde with a compound containing a methylene group alpha to a carbonyl.[1][3]

-

Pfitzinger Reaction: Employs isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[1][4]

-

Gould-Jacobs Reaction: Starts from an aniline and ethyl ethoxymethylenemalonate, a versatile method for producing the 4-hydroxy-3-quinolinecarboxylic acid core.[1]

These methods provided the fundamental tools to construct the quinoline scaffold, which would later be functionalized to create potent therapeutic agents.

The Serendipitous Discovery of Antibacterial Activity: Nalidixic Acid

The transition from simple quinoline compounds to medically significant quinoline carboxylic acids occurred in the mid-20th century. The breakthrough came from an unexpected direction during research into antimalarial drugs. In 1962, George Lesher and his colleagues at Sterling Drug were working on the synthesis of chloroquine, a well-known antimalarial agent.[5][6] During this work, they isolated a byproduct with a 1,8-naphthyridine core (structurally similar to quinoline) that exhibited unexpected antibacterial activity.[5][6][7]

This compound was nalidixic acid , the first synthetic quinolone antibiotic.[7][8] Although technically a naphthyridine, it is universally considered the predecessor to the entire quinolone class of antibiotics.[5] Introduced clinically in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[5][7][9]

Following this discovery, other first-generation quinolones were introduced in the 1970s, including pipemidic acid, oxolinic acid, and cinoxacin.[5] However, these offered only marginal improvements over nalidixic acid.[5]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

A major leap in the development of quinolone carboxylic acids occurred with the introduction of a fluorine atom at the C-6 position of the core structure. This modification dramatically enhanced the potency and broadened the spectrum of antibacterial activity.

-

Norfloxacin , the first of these fluoroquinolones , demonstrated this enhanced activity.[10]

-

Second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin , were introduced in the mid-1980s. They offered significant improvements, including high activity against Gram-negative bacteria and expanded coverage of some Gram-positive and atypical pathogens.[10][11][12]

-

Third-generation agents like levofloxacin further improved the activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[10]

-

Fourth-generation fluoroquinolones, including moxifloxacin and trovafloxacin , possess the broadest spectrum, with enhanced activity against anaerobic bacteria.[5][10]

These structural modifications transformed the quinolones from niche UTI treatments into broad-spectrum antibiotics used for a wide range of systemic infections.[11]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids are bactericidal agents that exert their effect by disrupting bacterial DNA replication.[5] Their primary molecular targets are two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV .[13]

These enzymes are critical for managing the topology of DNA during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.

Quinolones interfere with the "resealing" (ligation) step of this process.[14] They form a stable ternary complex with the enzyme and the cleaved DNA.[13] This blockage leads to the accumulation of double-stranded DNA breaks, which arrests DNA replication and ultimately triggers cell death.[14] Because they convert these essential enzymes into toxic agents that fragment the chromosome, quinolones are often referred to as "topoisomerase poisons".[14]

Data Summary: Generations of Quinolone Antibiotics

The evolution of quinolone carboxylic acids is best understood by their generational classification, which reflects their expanding spectrum of activity.

| Generation | Key Compounds | Year of Discovery/Introduction | Primary Spectrum of Activity |

| First | Nalidixic Acid, Pipemidic Acid, Oxolinic Acid | 1962 (Nalidixic Acid)[5] | Narrow spectrum, primarily against Gram-negative enteric bacteria (UTIs).[5] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Mid-1980s[11] | Broadened spectrum with excellent Gram-negative coverage and moderate Gram-positive activity.[10][11] |

| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | ~1990s | Enhanced activity against Gram-positive bacteria, especially S. pneumoniae, and atypical pathogens.[10] |

| Fourth | Moxifloxacin, Trovafloxacin, Gemifloxacin | Late 1990s - Early 2000s | Broadest spectrum, including improved activity against anaerobic bacteria.[5][10] |

Experimental Protocols: Synthesis of a Quinoline-4-Carboxylic Acid

The Doebner reaction is a classic and direct method for synthesizing 2-substituted quinoline-4-carboxylic acids. It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][4]

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid via Doebner Reaction

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol (as solvent)

-

Reflux condenser and heating mantle

-

Stirring apparatus

-

Beakers, flasks, and filtration apparatus

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

-

Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.1 eq) to the mixture. The addition may be slightly exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product, 2-phenylquinoline-4-carboxylic acid, may precipitate from the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification (Acid-Base Extraction):

-

Suspend the crude solid in water and add a 5% sodium bicarbonate solution to dissolve the acidic product as its sodium salt.

-

Filter the solution to remove any neutral, insoluble impurities.

-

Transfer the filtrate to a clean beaker and cool it in an ice bath.

-

Slowly acidify the filtrate by adding 1 M hydrochloric acid dropwise while stirring. The quinoline-4-carboxylic acid will precipitate out as a solid.

-

-

Final Collection and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Visualizations

Historical Development of Quinolone Carboxylic Acids

Caption: Timeline of key discoveries in quinoline and quinolone carboxylic acid history.

Quinolone Mechanism of Action

Caption: Quinolones inhibit DNA gyrase/topoisomerase IV, causing lethal DNA breaks.

Experimental Workflow: Doebner Synthesis

Caption: Workflow for the synthesis of a quinoline-4-carboxylic acid via the Doebner reaction.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. biosynce.com [biosynce.com]

- 3. iipseries.org [iipseries.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals

Introduction: 7-Chloroquinoline-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline core is a key pharmacophore found in numerous natural and synthetic bioactive molecules. The presence of a chlorine atom at the 7-position and a carboxylic acid group at the 4-position of the quinoline ring system provides a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as drug candidates.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13337-66-1 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Melting Point | 250 °C (decomposition) | [3] |

| Appearance | Solid | |

| SMILES | C1=CC2=C(C=C1Cl)N=C(C=C2)C(=O)O | |

| InChI | InChI=1S/C10H6ClNO2/c11-6-2-1-5-4-7(10(13)14)12-9(5)3-8(6)4/h1-4H,(H,13,14) |

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its analogs can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Gould-Jacobs Reaction

A primary and versatile method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, a direct precursor to 4-chloroquinoline derivatives, is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid

This protocol describes the synthesis of a key intermediate which can be subsequently converted to this compound.

-

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate.

-

A mixture of m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles) is heated on a steam bath for 1 hour.

-

The ethanol produced during the reaction is allowed to evaporate. The resulting warm product is used directly in the next step.

-

-

Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling.

-

The product from Step 1 is poured into the boiling Dowtherm A through the condenser.

-

Heating is continued for 1 hour, during which the cyclized product crystallizes.

-

The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B to remove impurities.

-

-

Step 3: Saponification.

-

The air-dried filter cake is mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed until the solid ester dissolves (approximately 1 hour).

-

The saponification mixture is cooled, and the aqueous solution is separated from any oily residues.

-

The solution is then acidified with concentrated hydrochloric acid or 10% sulfuric acid.

-

The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration, washed with water, and dried. The yield is typically between 85-98%.

-

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a direct route to quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or an aldehyde and a ketone that can form one in situ), and pyruvic acid.

Pfitzinger Reaction

The Pfitzinger reaction is another classical method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Biological Activities and Analogs

Analogs of this compound have been extensively investigated for their therapeutic potential, particularly as anticancer and antimalarial agents. The biological activity is often modulated by the nature and position of substituents on the quinoline ring and modifications of the carboxylic acid group.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 7-chloroquinoline derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table of Anticancer Activity of 7-Chloroquinoline Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine) | Various | Varies | [4] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid 5d | HuT78 | 0.4 | [5] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid 8d | HuT78 | 1.8 | [5] |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d | HuT78 | 0.6 | [5] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6 | MV4-11 (Leukemia) | 7.2 (SIRT3 inhibition) | [6] |

| 4-Oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester 8 | U266 (Multiple Myeloma) | 0.17 (STAT3 phosphorylation inhibition) | [7] |

| 7-tert-butyl-substituted quinoline CA-4 analog 65 | MCF-7 (Breast) | 0.02-0.04 | [8] |

| Oxazolone-bridged CA-4 analog 66 | MCF-7 (Breast) | 0.019-0.042 | [8] |

Antimalarial Activity

The 7-chloroquinoline scaffold is the backbone of several well-known antimalarial drugs, most notably chloroquine. Research continues in the development of new analogs to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Table of Antimalarial Activity of 7-Chloroquinoline Analogs

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| Chloroquine | Drug-sensitive strains | Varies | [9] |

| Chloroquine Acetamide Hybrid CQPA-26 | NF54 (Chloroquine-sensitive) | 1.29 | |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid 4b | K1 (Chloroquine-resistant) | 0.033 | [10] |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid 4b | 3D7 (Chloroquine-sensitive) | 0.014 | [10] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound and its analogs are often attributed to their ability to modulate specific cellular signaling pathways. Two key pathways that have been identified as targets are the STAT3 and SIRT3 signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[11] Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[11] Several quinoline-4-carboxylic acid derivatives have been shown to inhibit the STAT3 pathway, primarily by preventing the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus.[7]

SIRT3 Signaling Pathway

Sirtuin 3 (SIRT3) is a NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response.[12][13] In the context of cancer, SIRT3 can act as both a tumor suppressor and an oncogene depending on the cellular context.[13] Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, leading to cell cycle arrest and differentiation in leukemic cells.[6]

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

STAT3 Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibition of STAT3 transcriptional activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds and a STAT3 activator (e.g., IL-6).

-

Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of the compounds on STAT3 transcriptional activity.[14]

SIRT3 Deacetylase Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT3.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing SIRT3 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: Add the test compounds at various concentrations to the reaction wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.

-

Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 350-360 nm and emission at 450-465 nm).[15][16]

-

Data Analysis: Calculate the percentage of SIRT3 inhibition by the test compounds.

Conclusion

This compound and its analogs constitute a promising class of compounds with significant potential for the development of new anticancer and antimalarial drugs. Their versatile synthesis and the possibility of fine-tuning their biological activity through structural modifications make them attractive scaffolds for medicinal chemists. Further research into their mechanism of action and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical applications. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT3 deacetylase activity assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abcam.com [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 16. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Functionalized Quinolines in Oncology: A Technical Guide to their Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its inherent ability to intercalate with DNA and interact with various enzymatic targets has made it a cornerstone for the development of a diverse array of antiproliferative compounds. This technical guide provides an in-depth exploration of the antiproliferative properties of functionalized quinolines, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of functionalized quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative quinoline derivatives, offering a comparative overview of their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |

| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||

| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||

| Compound 24d | K562 (Leukemia) | 0.009-0.016 | CA-4 | - | |

| Quinoline-based Hybrids | Compound QH-17 | MCF-7 (Breast) | 2.6 | - | - |

| 4-Aminoquinoline Derivatives | Compound 10g | Various Human Tumor Lines | < 1.0 | - | - |

| Quinoline-Hydrazone Derivatives | 2,6-dichloro hydrazone | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | - | - |

| 2,4-Disubstituted Quinolines | N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01 - 77.67 (%) | - | - |

| Tubulin Inhibitors | Compound 42 | HepG-2 (Liver) | 0.261 | - | - |

Table 1: IC50 Values of Various Functionalized Quinolines Against Cancer Cell Lines. [1][2][3][4][5][6]

Core Mechanisms of Antiproliferative Action

Functionalized quinolines exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously.[1][7][8][9] Key mechanisms include:

-

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[1][5]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, most commonly at the G2/M phase, thereby preventing cell division.[1][4]

-

Inhibition of Angiogenesis: By interfering with the formation of new blood vessels, quinolines can starve tumors of essential nutrients and oxygen.[1][9]

-

Disruption of Cell Migration: Certain derivatives can inhibit the migratory and invasive potential of cancer cells, which is crucial for preventing metastasis.[1][9]

-

Enzyme Inhibition: Quinolines are known to inhibit a range of enzymes critical for cancer cell survival and proliferation, including topoisomerases, protein kinases, and tubulin polymerization.[2][7]

Signaling Pathways Modulated by Functionalized Quinolines

The antiproliferative effects of quinoline derivatives are underpinned by their ability to modulate key signaling pathways that govern cell fate.

Caption: p53/Bax-dependent apoptotic pathway induced by a representative quinoline derivative.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline-chalcone hybrids.[10]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the standard methodologies employed in the evaluation of the antiproliferative properties of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Caption: A generalized workflow for the MTT assay to determine the cytotoxicity of quinoline compounds.[1][11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cancer cells are seeded and treated with the quinoline compound for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[4][12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the quinoline derivative for a predetermined time.

-

Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Primarily necrotic cells[4]

-

Conclusion

Functionalized quinolines represent a highly promising and versatile class of compounds in the development of novel anticancer therapeutics. Their diverse mechanisms of action, coupled with the potential for synthetic modification to enhance potency and selectivity, underscore their significance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of oncology through the exploration of quinoline-based agents. Further investigation into structure-activity relationships and in vivo efficacy will be crucial in translating the potent in vitro activities of these compounds into clinically effective cancer treatments.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. ijrpr.com [ijrpr.com]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 7-Chloroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carboxylic acid stands as a core structural motif in a multitude of biologically active compounds, ranging from antimalarials to potent anti-cancer agents. While extensive research has illuminated the mechanisms of its various derivatives, the intrinsic mode of action of the parent compound remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound by extrapolating from the known activities of its closely related analogs. It details potential molecular targets and signaling pathways implicated in its observed antiproliferative and antimicrobial effects. Furthermore, this document provides comprehensive experimental protocols and visual workflows to empower researchers in their investigation of this and similar quinoline-based compounds.

Postulated Mechanisms of Action

Direct experimental evidence elucidating the specific molecular targets of this compound is limited in the current scientific literature. However, based on the well-documented activities of the 7-chloroquinoline scaffold and quinolone carboxylic acids, several putative mechanisms can be proposed. These primarily encompass antiproliferative effects through the induction of apoptosis and cell cycle arrest, and antimicrobial action via the inhibition of essential bacterial enzymes.

Antiproliferative and Cytotoxic Effects

Derivatives of 7-chloroquinoline have consistently demonstrated potent activity against a range of cancer cell lines. The underlying mechanisms are believed to involve the initiation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a critical pathway for the elimination of damaged or cancerous cells. It can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase enzymes, which execute the dismantling of the cell.

Several derivatives of 7-chloroquinoline have been shown to induce apoptosis in cancer cells.[1] Molecular docking studies on these derivatives suggest potential interactions with key regulatory proteins in apoptotic and survival pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1), Src tyrosine kinase, and the PI3K/mTOR signaling pathway.[1] It is plausible that this compound may exert a similar, albeit potentially less potent, pro-apoptotic effect by subtly influencing these or related cellular targets.

-